
Spectroscopic Profile of Methyl 2-oxo-1-
cycloheptanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Methyl 2-oxo-1-

cycloheptanecarboxylate

Cat. No.: B1346456 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
2-oxo-1-cycloheptanecarboxylate, a key intermediate in organic synthesis. The document

presents tabulated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy,

Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), along with

detailed experimental protocols for these analytical techniques.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for Methyl 2-oxo-1-
cycloheptanecarboxylate.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

3.73 s 3H -OCH₃

3.45 t, J=5.5 Hz 1H -CH(CO)-

2.55 - 2.45 m 2H -CH₂-C=O

1.90 - 1.80 m 2H -CH₂-

1.70 - 1.45 m 6H -CH₂-CH₂-CH₂-

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (ppm) Assignment

204.5 C=O (ketone)

170.1 C=O (ester)

58.1 -CH(CO)-

52.3 -OCH₃

42.8 -CH₂-C=O

30.5 -CH₂-

28.7 -CH₂-

24.5 -CH₂-

23.9 -CH₂-

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: FT-IR Spectroscopic Data
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Frequency (cm⁻¹) Intensity Assignment

2930 s C-H stretch (alkane)

2858 m C-H stretch (alkane)

1745 s C=O stretch (ester)

1710 s C=O stretch (ketone)

1450 m C-H bend (alkane)

1200 s C-O stretch (ester)

s = strong, m = medium

Table 4: Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

170 25 [M]⁺ (Molecular Ion)

139 100 [M - OCH₃]⁺

111 80 [M - COOCH₃]⁺

83 65 [C₅H₇O]⁺

55 95 [C₄H₇]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following sections detail the methodologies used to obtain the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 10-20 mg of Methyl 2-oxo-1-
cycloheptanecarboxylate was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The

solution was filtered through a glass wool plug into a 5 mm NMR tube.
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Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

¹H NMR Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 16 ppm

Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

¹³C NMR Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 220 ppm

Reference: CDCl₃ solvent peak (77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A neat thin film of the liquid sample, Methyl 2-oxo-1-
cycloheptanecarboxylate, was prepared between two potassium bromide (KBr) plates.

Instrumentation: The FT-IR spectrum was obtained using an FT-IR spectrometer.

Parameters:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹
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Number of Scans: 32

Mode: Transmittance

Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer via a gas

chromatograph (GC) to ensure purity.

Instrumentation: A GC-MS system equipped with an electron ionization (EI) source was used.

Gas Chromatography (GC) Conditions:

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column coated

with a non-polar stationary phase.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injector Temperature: 250 °C

Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to

250 °C at a rate of 10 °C/min, and held for 5 minutes.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: 40 - 400 m/z

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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Caption: General workflow for spectroscopic analysis of an organic compound.

To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-oxo-1-
cycloheptanecarboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1346456#spectroscopic-data-of-methyl-2-oxo-1-
cycloheptanecarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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